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molecular formula C9H11ClN2 B1472139 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 1403899-44-4

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1472139
M. Wt: 182.65 g/mol
InChI Key: DBHOANPBPZQWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018214B2

Procedure details

Palladium (II) acetate (300 mg, 1.34 mmol), sodium formate (2.40 g, 30.53 mmol), tetra-n-butyl-ammonium chloride (8.48 g, 30.53 mmol) and triethylamine (10.6 mL, 76.32 mmol) were added to a solution of (2-chloro-5-iodo-pyridin-4-yl)-(2-methyl-allyl)-amine (7.85 g, 25.44 mmol) in toluene (200 mL) and water (10 mL) and the mixture was stirred and held at 100° C. under a nitrogen atmosphere overnight. The mixture was filtered whilst hot and the solids rinsed with toluene (50 mL), water (50 mL) and EtOAc (50 mL). The organic solvent was removed in vacuo, the aqueous residues were diluted with water (100 mL) and extracted with EtOAc (2×200 mL). The organic layer was separated, the solvent was removed in vacuo and the residues subjected to column chromatography on silica. Elution with 30-100% EtOAc in petrol afforded the title compound (4.12 g, 89%) as a colourless solid. 1H NMR (DMSO-d6) 7.72 (1H, s), 6.75 (1H, br s), 6.33 (1H, s), 3.32 (2H, d), 1.25 (6H, s). MS: [M+H]+ 183.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Name
(2-chloro-5-iodo-pyridin-4-yl)-(2-methyl-allyl)-amine
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
8.48 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
C([O-])=O.[Na+].C(N(CC)CC)C.[Cl:12][C:13]1[CH:18]=[C:17]([NH:19][CH2:20][C:21]([CH3:23])=[CH2:22])[C:16](I)=[CH:15][N:14]=1>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:12][C:13]1[N:14]=[CH:15][C:16]2[C:21]([CH3:23])([CH3:22])[CH2:20][NH:19][C:17]=2[CH:18]=1 |f:0.1,4.5,8.9.10|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
10.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
(2-chloro-5-iodo-pyridin-4-yl)-(2-methyl-allyl)-amine
Quantity
7.85 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)NCC(=C)C)I
Name
Quantity
8.48 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
300 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered whilst hot and the solids
WASH
Type
WASH
Details
rinsed with toluene (50 mL), water (50 mL) and EtOAc (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the aqueous residues were diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
WASH
Type
WASH
Details
Elution with 30-100% EtOAc in petrol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC2=C(C=N1)C(CN2)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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